N-(2-methoxyethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(2-methoxyethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline class Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinazolines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of quinazolines has been extensively studied. This compound may exhibit antitumor, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to create drugs for various diseases.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Quinazoline derivatives: Other quinazolines with different substituents on the core structure.
2,4-Dioxoquinazolines: Compounds with similar oxidation states and functional groups.
Pentyl-substituted quinazolines: Compounds with pentyl groups in different positions.
Uniqueness: N-(2-methoxyethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and substituents, which may confer distinct biological and chemical properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its potential in scientific research and industry makes it a compound of significant interest.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-3-4-5-9-20-16(22)13-7-6-12(11-14(13)19-17(20)23)15(21)18-8-10-24-2/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,21)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMSEVZUPGUSFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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